

Replicating published findings on Dracorhodin's anticancer properties.

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Compound of Interest

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Replicating Dracorhodin's Anticancer Efficacy: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of published findings on the anticancer properties of Dracorhodin perchlorate (DP), a synthetic analogue of the naturally occurring red pigment dracorhodin. It is designed to assist researchers in replicating and building upon existing studies by offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Comparative Efficacy of Dracorhodin Perchlorate Across Cancer Cell Lines

Dracorhodin perchlorate has demonstrated significant cytotoxic and pro-apoptotic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a key measure of a compound's potency, have been determined in various studies. The table below summarizes these findings, providing a comparative look at DP's efficacy.

Cell Line	Cancer Type	Incubation Time (h)	IC50 (µM)	Reference
PC-3	Human Prostate Cancer	24	40.18	
MCF-7	Human Breast Cancer	24	57	[1]
ECA109	Human Esophageal Squamous Cell Carcinoma	24	~60	[2]
EC9706	Human Esophageal Squamous Cell Carcinoma	24	~70	[2]
KYSE150	Human Esophageal Squamous Cell Carcinoma	24	~80	[2]
SGC-7901	Human Gastric Adenocarcinoma	48	Not explicitly stated, but significant cell death observed at 60, 80, and 100 µM	[3]
SK-MES-1	Human Lung Squamous Carcinoma	24	Not explicitly stated, but effects observed at 40 and 80 µM	[4]
A375-S2	Human Melanoma	Not explicitly stated, but apoptosis induced by DP	[5]	

HL-60	Human Promyelocytic Leukemia	Not explicitly stated, but apoptosis induced by DP	[6]
HeLa	Human Cervical Cancer	Not explicitly stated, but apoptosis induced by DP	[7]

Key Anticancer Mechanisms: Apoptosis and Cell Cycle Arrest

Published research consistently highlights the induction of apoptosis (programmed cell death) and cell cycle arrest as primary mechanisms of Dracorhodin perchlorate's anticancer activity.

Induction of Apoptosis

DP has been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.^[2] Key molecular events include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to the dissipation of the mitochondrial membrane potential.^{[1][7]} This triggers the activation of a cascade of caspases, including caspase-3, -8, and -9, which are crucial executioners of apoptosis.^{[5][6][7]}

Cell Line	Apoptotic Effect	Key Molecular Markers	Reference
SGC-7901	Increased percentage of apoptotic cells (15.54% at 60 µM, 26.72% at 80 µM, 43.99% at 100 µM for 48h)	Upregulation of p53, Bax; Downregulation of Bcl-2, Bcl-XL; Activation of caspase-3	[3][8]
PC-3	Apoptotic rates from 8.43% to 47.71% with 10-40 µM for 24h	Characteristic apoptotic morphological changes	
MCF-7	Apoptosis induction	Decreased mitochondrial membrane potential; Upregulation of Bax; Downregulation of Bcl-2; Release of AIF and cytochrome c; Activation of caspase-9	[1][9]
A375-S2	Apoptosis induction	Upregulation of Bax/Bcl-2 ratio; Increased p53 and p21(WAF1) expression; Activation of caspase-3 and -8	[5]
HL-60	Apoptosis induction	Upregulation of Bax/Bcl-XL ratio; Activation of caspase-3 and -8	[6]
HeLa	Apoptosis induction	Increased caspase-3, -8, -9 activities;	[7]

		Altered Bax/Bcl-XL balance
ESCC cells	Caspase-dependent apoptosis	Upregulation of DR4, DR5; Cleavage of caspase-3, -7, -9, and PARP [2]
SK-MES-1	Apoptosis induction	Upregulation of Bax; Downregulation of Bcl-2; Activation of caspase-3; Increased AIF expression [4]

Cell Cycle Arrest

Dracorhodin perchlorate has also been found to disrupt the normal progression of the cell cycle in cancer cells, primarily inducing arrest at the G1/S or G2/M phases.[\[2\]](#)[\[4\]](#)[\[8\]](#) This prevents cancer cells from dividing and proliferating.

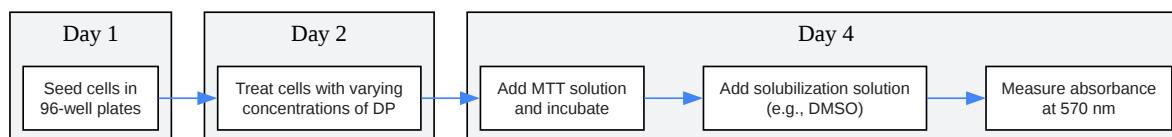
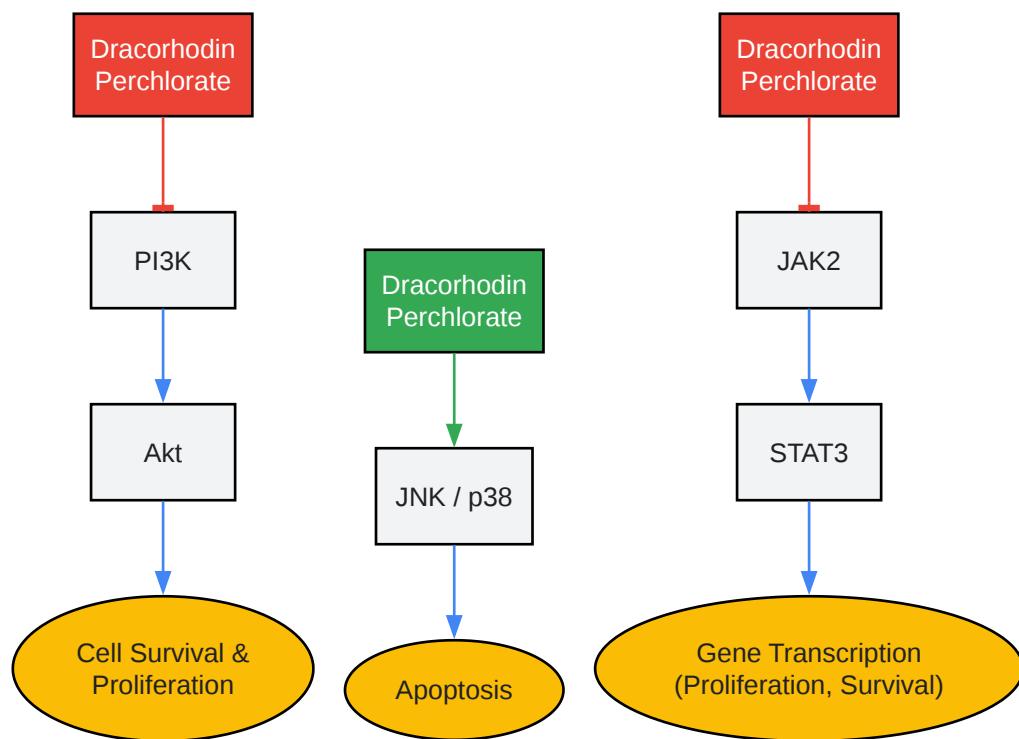
Cell Line	Cell Cycle Phase Arrest	Key Molecular Markers	Reference
SGC-7901	G1 phase arrest	Decrease in phosphorylated retinoblastoma (pRb) and E2F1	[3] [8]
ESCC cells	G2/M phase arrest	Upregulation of p21 and p27; Downregulation of cyclin B1 and Cdc2	[2]
SK-MES-1	G1/G0 phase arrest	Activation of p53	[4]

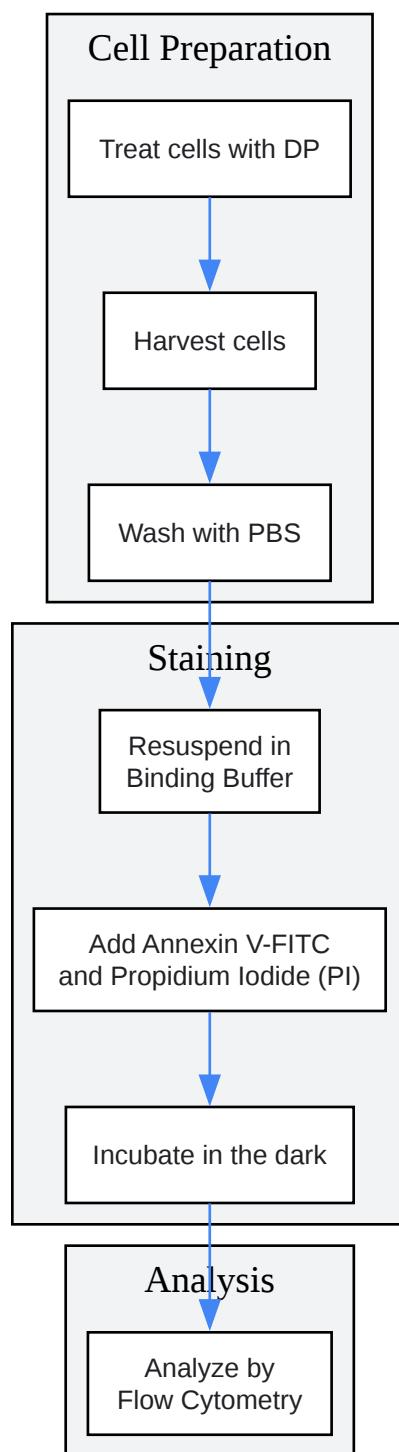
Signaling Pathways Modulated by Dracorhodin Perchlorate

Dracorhodin perchlorate exerts its anticancer effects by modulating several critical signaling pathways that are often dysregulated in cancer.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key regulator of cell survival and proliferation. DP has been shown to inhibit the activation of this pathway, leading to decreased cancer cell survival.^[3]





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